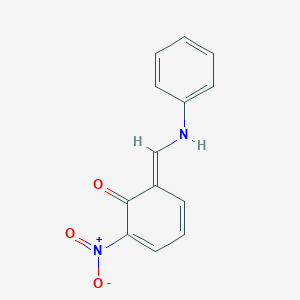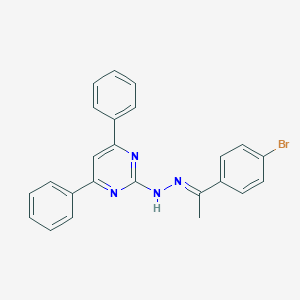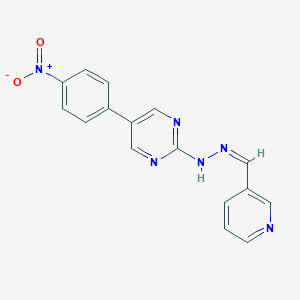
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one, also known as ANMC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ANMC belongs to the class of organic compounds known as nitrophenols and is synthesized through a multistep process. In
Mécanisme D'action
The mechanism of action of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been shown to increase the activity of superoxide dismutase (SOD) and catalase, two enzymes involved in the detoxification of ROS. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, as well as to inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as SOD and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one is its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one. One direction is the further investigation of its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is the investigation of its mechanism of action, as well as the identification of potential targets for this compound. Additionally, the development of more efficient synthesis methods for this compound could lead to increased availability and further research into its potential therapeutic applications. Finally, the investigation of the pharmacokinetics and toxicity of this compound could provide valuable information for its potential use in humans.
Méthodes De Synthèse
The synthesis of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one involves a multistep process. First, 2-nitrocyclohexanone is reacted with aniline in the presence of a base to form 2-anilinomethylidene-2-nitrocyclohexanone. This intermediate is then treated with a strong acid to form this compound. The yield of this compound is approximately 50%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
Propriétés
Formule moléculaire |
C13H10N2O3 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H10N2O3/c16-13-10(5-4-8-12(13)15(17)18)9-14-11-6-2-1-3-7-11/h1-9,14H/b10-9+ |
Clé InChI |
LYUBHXMDVPAFLX-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/C=C/2\C=CC=C(C2=O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)NC=C2C=CC=C(C2=O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)NC=C2C=CC=C(C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)


![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)


